2,2-Dimethylpropiophenone
2,2-Dimethylpropiophenone
Pivalophenone is a biochemical.
Brand Name:
Vulcanchem
CAS No.:
938-16-9
VCID:
VC0539812
InChI:
InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
SMILES:
CC(C)(C)C(=O)C1=CC=CC=C1
Molecular Formula:
C11H14O
Molecular Weight:
162.23 g/mol
2,2-Dimethylpropiophenone
CAS No.: 938-16-9
Inhibitors
VCID: VC0539812
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 938-16-9 |
---|---|
Product Name | 2,2-Dimethylpropiophenone |
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2,2-dimethyl-1-phenylpropan-1-one |
Standard InChI | InChI=1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Standard InChIKey | OECPUBRNDKXFDX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)C(=O)C1=CC=CC=C1 |
Appearance | Solid powder |
Boiling Point | 220.0 °C |
Description | Pivalophenone is a biochemical. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Pivalophenone; AI3-11505; AI3 11505; AI311505 |
Reference | 1: Xu W, Yoshikai N. Cobalt-catalyzed directed C-H alkenylation of pivalophenone N-H imine with alkenyl phosphates. Beilstein J Org Chem. 2018 Mar 28;14:709-715. doi: 10.3762/bjoc.14.60. eCollection 2018. PubMed PMID: 29719569; PubMed Central PMCID: PMC5905286. 2: Xu W, Yoshikai N. Pivalophenone imine as a benzonitrile surrogate for directed C-H bond functionalization. Chem Sci. 2017 Aug 1;8(8):5299-5304. doi: 10.1039/c7sc01732d. Epub 2017 May 30. PubMed PMID: 28970910; PubMed Central PMCID: PMC5607892. 3: Ueno S, Chatani N, Kakiuchi F. Regioselective alkenylation of aromatic ketones with alkenylboronates using a RuH2(CO)(PPh3)3 catalyst via carbon-hydrogen bond cleavage. J Org Chem. 2007 Apr 27;72(9):3600-2. Epub 2007 Apr 4. PubMed PMID: 17407360. 4: Ueno S, Mizushima E, Chatani N, Kakiuchi F. Direct observation of the oxidative addition of the aryl carbon-oxygen bond to a ruthenium complex and consideration of the relative reactivity between aryl carbon-oxygen and aryl carbon-hydrogen bonds. J Am Chem Soc. 2006 Dec 27;128(51):16516-7. PubMed PMID: 17177397. 5: Kakiuchi F, Matsuura Y, Kan S, Chatani N. A RuH(2)(CO)(PPh(3))(3)-catalyzed regioselective arylation of aromatic ketones with arylboronates via carbon-hydrogen bond cleavage. J Am Chem Soc. 2005 Apr 27;127(16):5936-45. PubMed PMID: 15839693. 6: Chan B, Radom L. Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation. J Am Chem Soc. 2005 Mar 2;127(8):2443-54. PubMed PMID: 15724999. |
PubChem Compound | 70308 |
Last Modified | Nov 12 2021 |
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